Cas no 2228570-63-4 (2-(6-chloropyridin-2-yl)ethanethioamide)

2-(6-Chloropyridin-2-yl)ethanethioamide is a sulfur-containing derivative of 6-chloropyridine, characterized by its thioamide functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and agrochemicals. Its chloropyridine moiety enhances reactivity, enabling selective modifications, while the thioamide group offers potential for further functionalization via nucleophilic or electrophilic reactions. The compound’s structural features make it valuable in medicinal chemistry for designing bioactive molecules, including potential enzyme inhibitors. Its stability under standard conditions and compatibility with common reagents facilitate straightforward handling in synthetic workflows. Researchers may find utility in its applications for constructing complex scaffolds or as a precursor in catalytic transformations.
2-(6-chloropyridin-2-yl)ethanethioamide structure
2228570-63-4 structure
商品名:2-(6-chloropyridin-2-yl)ethanethioamide
CAS番号:2228570-63-4
MF:C7H7ClN2S
メガワット:186.661878824234
CID:6475697
PubChem ID:165979969

2-(6-chloropyridin-2-yl)ethanethioamide 化学的及び物理的性質

名前と識別子

    • 2-(6-chloropyridin-2-yl)ethanethioamide
    • EN300-1996288
    • 2228570-63-4
    • インチ: 1S/C7H7ClN2S/c8-6-3-1-2-5(10-6)4-7(9)11/h1-3H,4H2,(H2,9,11)
    • InChIKey: XUEKSMMTMJQANY-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(CC(N)=S)=N1

計算された属性

  • せいみつぶんしりょう: 186.0018471g/mol
  • どういたいしつりょう: 186.0018471g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 71Ų

2-(6-chloropyridin-2-yl)ethanethioamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1996288-2.5g
2-(6-chloropyridin-2-yl)ethanethioamide
2228570-63-4
2.5g
$2295.0 2023-09-16
Enamine
EN300-1996288-10.0g
2-(6-chloropyridin-2-yl)ethanethioamide
2228570-63-4
10g
$5037.0 2023-05-23
Enamine
EN300-1996288-0.05g
2-(6-chloropyridin-2-yl)ethanethioamide
2228570-63-4
0.05g
$983.0 2023-09-16
Enamine
EN300-1996288-5.0g
2-(6-chloropyridin-2-yl)ethanethioamide
2228570-63-4
5g
$3396.0 2023-05-23
Enamine
EN300-1996288-0.25g
2-(6-chloropyridin-2-yl)ethanethioamide
2228570-63-4
0.25g
$1078.0 2023-09-16
Enamine
EN300-1996288-5g
2-(6-chloropyridin-2-yl)ethanethioamide
2228570-63-4
5g
$3396.0 2023-09-16
Enamine
EN300-1996288-1.0g
2-(6-chloropyridin-2-yl)ethanethioamide
2228570-63-4
1g
$1172.0 2023-05-23
Enamine
EN300-1996288-0.5g
2-(6-chloropyridin-2-yl)ethanethioamide
2228570-63-4
0.5g
$1124.0 2023-09-16
Enamine
EN300-1996288-0.1g
2-(6-chloropyridin-2-yl)ethanethioamide
2228570-63-4
0.1g
$1031.0 2023-09-16
Enamine
EN300-1996288-1g
2-(6-chloropyridin-2-yl)ethanethioamide
2228570-63-4
1g
$1172.0 2023-09-16

2-(6-chloropyridin-2-yl)ethanethioamide 関連文献

2-(6-chloropyridin-2-yl)ethanethioamideに関する追加情報

Comprehensive Overview of 2-(6-chloropyridin-2-yl)ethanethioamide (CAS No. 2228570-63-4): Properties, Applications, and Industry Insights

In the rapidly evolving field of organic chemistry and pharmaceutical intermediates, 2-(6-chloropyridin-2-yl)ethanethioamide (CAS No. 2228570-63-4) has garnered significant attention due to its unique structural properties and versatile applications. This compound, characterized by its chloropyridine backbone and thioamide functional group, serves as a critical building block in synthetic chemistry. Researchers and manufacturers alike are increasingly exploring its potential in drug discovery, agrochemical development, and material science, aligning with current trends in sustainable chemistry and green synthesis.

The molecular structure of 2-(6-chloropyridin-2-yl)ethanethioamide features a 6-chloropyridin-2-yl moiety linked to an ethanethioamide group, which contributes to its reactivity and binding affinity. This configuration makes it particularly valuable in the design of heterocyclic compounds, a class of molecules frequently employed in medicinal chemistry. Recent studies highlight its role in the synthesis of bioactive molecules, addressing growing demand for targeted therapies and precision medicine. As the pharmaceutical industry shifts toward personalized treatments, intermediates like this compound are gaining traction in high-throughput screening and lead optimization.

Beyond pharmaceuticals, 2-(6-chloropyridin-2-yl)ethanethioamide finds applications in crop protection formulations. With global concerns over food security and sustainable agriculture, agrochemical researchers are leveraging its structural features to develop novel pest control agents. The compound’s chloropyridine segment is known to interact with insect nervous systems, making it a candidate for next-generation insecticides. This aligns with the industry’s push for environmentally friendly solutions that minimize ecological impact while maintaining efficacy.

From a synthetic perspective, the preparation of 2-(6-chloropyridin-2-yl)ethanethioamide often involves multi-step organic reactions, including nucleophilic substitution and thionation processes. Advances in catalytic methods and flow chemistry have improved the yield and purity of this intermediate, addressing key challenges in process optimization. These innovations resonate with the broader movement toward cost-effective and scalable synthesis, which is a recurring theme in industrial chemistry forums and publications.

Quality control and analytical characterization of 2-(6-chloropyridin-2-yl)ethanethioamide typically employ techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure compliance with stringent regulatory standards, a topic of high relevance given increasing scrutiny of chemical safety and product traceability. The compound’s stability under various storage conditions is also a frequent subject of inquiry, particularly among logistics specialists and supply chain managers in the chemical distribution sector.

Looking ahead, the demand for 2-(6-chloropyridin-2-yl)ethanethioamide is expected to rise in tandem with growth in the life sciences and specialty chemicals markets. Its compatibility with combinatorial chemistry approaches positions it as a valuable asset for high-efficiency discovery platforms. Furthermore, the compound’s potential in electronic materials and catalysis is an emerging area of investigation, reflecting the interdisciplinary nature of modern chemical research.

In summary, 2-(6-chloropyridin-2-yl)ethanethioamide (CAS No. 2228570-63-4) represents a compelling case study in the convergence of synthetic innovation and applied science. Its multifaceted applications across pharmaceuticals, agrochemicals, and advanced materials underscore its importance in contemporary chemistry. As industries continue to prioritize molecular diversity and functional specificity, this compound is poised to remain a focal point in both academic and industrial research endeavors.

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